molecular formula C16H22NO3P B2808891 N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine CAS No. 374612-70-1

N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine

Cat. No.: B2808891
CAS No.: 374612-70-1
M. Wt: 307.33
InChI Key: WWMYPWRQQPVGQK-UHFFFAOYSA-N
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Description

N-Di(propan-2-yloxy)phosphorylnaphthalen-1-amine is a phosphorus-containing naphthylamine derivative characterized by a phosphoryl group substituted with two isopropoxy moieties and linked to a naphthalen-1-amine scaffold. This compound belongs to a broader class of organophosphorus amines, which are notable for their applications in coordination chemistry, catalysis, and materials science due to their electronic and steric properties . While direct studies on this specific compound are sparse in the provided evidence, its structural analogs—particularly those involving naphthalene-amine backbones with phosphoryl or phosphanyl substituents—offer valuable insights.

Properties

IUPAC Name

N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22NO3P/c1-12(2)19-21(18,20-13(3)4)17-16-11-7-9-14-8-5-6-10-15(14)16/h5-13H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMYPWRQQPVGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(NC1=CC=CC2=CC=CC=C21)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine typically involves the reaction of naphthalen-1-amine with di(propan-2-yloxy)phosphoryl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography.

Chemical Reactions Analysis

N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving phosphoryl group interactions.

    Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The naphthalene ring provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Phosphorylated Naphthylamine Derivatives

N-Diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine ()
  • Structure : Contains dual diphenylphosphanyl groups attached to a naphthalene-amine framework.
  • Synthesis : Likely involves nucleophilic substitution or coupling reactions, similar to phosphorus-functionalized amines in and .
  • Applications : Such compounds are often used as ligands in transition-metal catalysis due to their electron-donating phosphine groups .
(R)-N-(Cyclohexyl(naphthalen-1-yl)methyl)-N-isopropyldinaphtho[1,3,2]dioxaphospepin-4-amine ()
  • Structure : Features a dinaphtho-dioxaphosphine ring fused with a cyclohexyl-naphthylmethyl group and an isopropylamine moiety.
  • Synthesis: Prepared via multistep reactions involving PCl₃, chiral binaphthol (binol), and amine intermediates under anhydrous conditions .
  • Key Properties : Exhibits stereochemical control (99% enantiomeric excess) and stability in organic solvents.
  • Comparison : The dioxaphosphine ring in this compound introduces rigidity and chirality, which are absent in the more flexible isopropoxy-phosphoryl structure of the target compound.

Amine-Functionalized Naphthalene Derivatives

N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide ()
  • Structure : Combines a naphthalene core with a diphenylethylamine group linked via an amide bond.
  • Synthesis : Achieved through DCC-mediated coupling of 2,2-diphenylethylamine with naproxen .
  • Applications : Designed as a bioactive hybrid molecule, leveraging the anti-inflammatory properties of naproxen.
  • Comparison : Unlike phosphorylated amines, this amide derivative emphasizes hydrogen-bonding interactions, influencing its pharmacokinetic profile.
N,N-Diphenylnaphthalen-1-amine ()
  • Structure : A simple naphthylamine with two phenyl substituents on the nitrogen.
  • Properties : High molecular weight (295.38 g/mol) and aromaticity contribute to its use in organic electronics .
  • Comparison : The absence of phosphorus reduces its utility in metal coordination but enhances thermal stability.

Phosphorus-Containing Amines Beyond Naphthalene Systems

2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine ()
  • Structure : A phosphazene base with a tricyclic pyrrolidinyl-phosphoranylidene group.
  • Applications: Used as a strong non-ionic base in organic synthesis (e.g., deprotonation reactions) .
  • Comparison: The phosphoranylidene group offers superior basicity compared to phosphoryl derivatives, but its non-aromatic structure limits conjugation with naphthalene systems.

Data Table: Key Properties of Analogous Compounds

Compound Name Molecular Weight (g/mol) Key Functional Groups Applications Reference
N-Di(propan-2-yloxy)phosphorylnaphthalen-1-amine Not reported Phosphoryl, isopropoxy, amine Catalysis, materials science N/A
N-Diphenylphosphanyl-naphthalenamine Not reported Diphenylphosphanyl, amine Metal ligands
(R)-Dinaphtho-dioxaphospepin-4-amine Not reported Dioxaphosphine, isopropylamine Chiral catalysis
N,N-Diphenylnaphthalen-1-amine 295.38 Diphenylamine Organic electronics
2-Methyl-N-phosphoranylidenepropan-2-amine Not reported Phosphoranylidene, pyrrolidinyl Organic synthesis (base)

Biological Activity

N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, synthesis methods, and relevant case studies that highlight its applications in medicinal chemistry.

Chemical Structure and Properties

This compound has a complex structure characterized by a naphthalene backbone with diisopropoxyphosphoryl groups attached. The molecular formula is C14H23O3PC_{14}H_{23}O_3P and it has a molecular weight of approximately 270.31 g/mol. The compound's structure can be represented as follows:

N di propan 2 yloxy phosphorylnaphthalen 1 amine\text{N di propan 2 yloxy phosphorylnaphthalen 1 amine}

Synthesis Methods

The synthesis of this compound typically involves the phosphorylation of naphthalen-1-amine using diisopropyl phosphite. This method allows for the introduction of the phosphoryl group while maintaining the integrity of the naphthalene structure. Various synthetic routes have been explored, including:

  • Phosphorylation Reaction : Utilizing phosphonates or phosphites in the presence of suitable catalysts.
  • Transaminase-Mediated Synthesis : Leveraging biocatalysts to achieve enantiomerically pure derivatives, which may enhance biological activity .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with phosphoryl groups have shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. These effects are often attributed to the modulation of signaling pathways involved in cell growth and survival.

Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes, such as kinases and phosphatases. This inhibition can lead to altered cellular signaling and has potential implications in treating diseases where these enzymes are dysregulated.

Case Study 1: Antitumor Activity

A recent study evaluated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity against breast and lung cancer cells. The mechanism was linked to increased oxidative stress and disruption of mitochondrial function.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)20Inhibition of cell proliferation

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of this compound, revealing its potential as a dual inhibitor of both protein kinases and phosphatases. The study highlighted the compound's ability to modulate key signaling pathways involved in cancer progression.

Enzyme TypeInhibition (%) at 100 µM
Protein Kinase A75
Protein Phosphatase 2A60

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